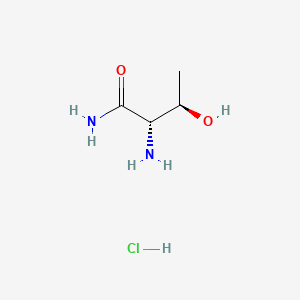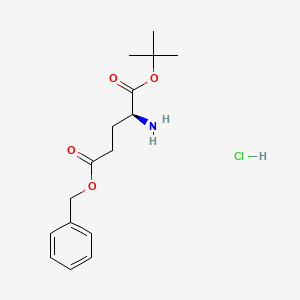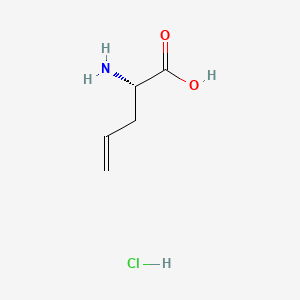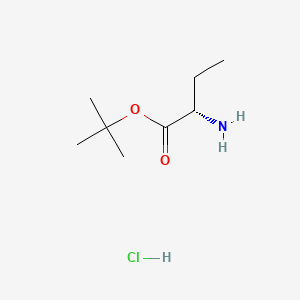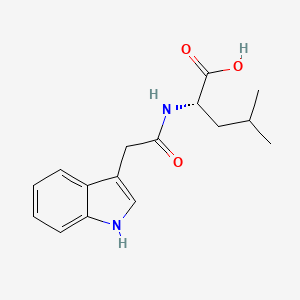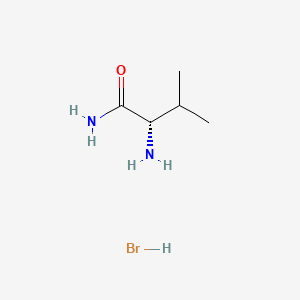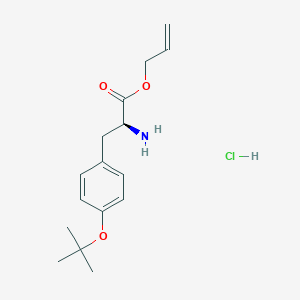
(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 218,25*36,45 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis
This compound serves as a precursor in synthesizing a range of novel indole-based scaffolds. For instance, it has been used in the development of potent urease inhibitors through a sequence of transformations leading to novel indole-based oxadiazole scaffolds. These scaffolds have shown significant in vitro inhibitory potential against the urease enzyme, indicating their potential as therapeutic agents in drug design programs (Nazir et al., 2018).
Biocatalysis and Green Chemistry
In biotechnological research, a novel transaminase from Actinobacteria sp. was applied for the biosynthesis of (R)-3-amino-1-butanol, highlighting the green and efficient biosynthesis of key intermediates for drug development. This study demonstrates the enzyme's potential to facilitate the synthesis of (R)-amines, enriching the pool of (R)-specific transaminases (Xiao‐Ling Tang et al., 2019).
Antimicrobial Activity
Schiff bases derived from tryptophan, which is structurally related to "(R)-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride," have been synthesized and evaluated for their antimicrobial activity. These compounds showed remarkable activity against various pathogens, indicating their potential use in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Neuropsychotropic Activity
Research into the neuropsychotropic activity of indole-containing gamma-aminobutyric acid derivatives has revealed that these compounds possess varying degrees of neuropsychotropic effects. The molecular structure of these GABA derivatives influences their activity spectrum, with some showing prevalent nootropic properties and others anxiolytic effects (Berestovitskaya et al., 2018).
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, related to "this compound," have been investigated for their corrosion inhibition properties on stainless steel in acidic environments. These studies provide insights into the application of such compounds in materials science, especially for protecting metals from corrosion (Vikneshvaran et al., 2017).
Properties
IUPAC Name |
(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALSUNLRNHITKL-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)
![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)



